molecular formula C16H14FNO2S3 B2387032 4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034458-97-2

4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2387032
CAS No.: 2034458-97-2
M. Wt: 367.47
InChI Key: RSVDQKJZCYHSOC-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a unique bis-thiophene substituent. The core structure comprises a 4-fluoro-2-methylbenzenesulfonamide group linked to a methylene bridge connected to both thiophen-2-yl and thiophen-3-yl rings. This arrangement confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2S3/c1-11-9-13(17)4-5-15(11)23(19,20)18-16(12-6-8-21-10-12)14-3-2-7-22-14/h2-10,16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVDQKJZCYHSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a fluorobenzene derivative to introduce the sulfonamide group.

    Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Thiophene Rings: The thiophene rings are attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The compound features a sulfonamide group, which is often associated with various biological activities. The presence of fluorine and thiophene rings may enhance its interaction with biological targets.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases. In particular, studies have focused on its inhibitory effects on:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and inhibitors are often sought for managing Type 2 diabetes mellitus (T2DM). Research indicates that sulfonamides can exhibit significant inhibition of α-glucosidase, leading to reduced glucose absorption in the intestines .
  • Acetylcholinesterase : This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning. Inhibitors of acetylcholinesterase are investigated for their potential in treating Alzheimer's disease (AD). Preliminary studies suggest that compounds similar to 4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can effectively inhibit this enzyme .

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The compound's structural features suggest it may possess activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 - 64 µg/mL
Escherichia coli16 - 64 µg/mL

These findings indicate that modifications in the side chains can significantly impact antimicrobial potency, making this compound a candidate for further development in antibacterial therapies.

Anticancer Activity

Research into the anticancer properties of sulfonamide derivatives has revealed promising results:

  • Cytotoxicity Studies : Compounds similar to this sulfonamide have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). A study reported an IC50 value of less than 10 µM for structurally similar benzenesulfonamide derivatives against these cell lines, indicating potent anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key findings include:

Substituent Effect on Activity
Fluorine atomIncreases lipophilicity and enhances binding affinity
Methoxy groupContributes to increased solubility and stability
Thiophene ringPotentially increases interaction with aromatic residues in proteins

These insights guide the design of new derivatives with improved efficacy and selectivity against biological targets.

Case Study 1: Anticancer Studies

A study focusing on the anticancer properties of sulfonamide derivatives highlighted their effectiveness against breast cancer cell lines. The results indicated that modifications to the chemical structure could enhance cytotoxicity, providing a basis for developing new cancer therapies.

Case Study 2: Antimicrobial Testing

A recent investigation into sulfonamide derivatives assessed their effectiveness against common bacterial strains. The findings demonstrated that specific structural modifications significantly improved antimicrobial potency, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential inhibition of enzymes like carbonic anhydrase or proteases. The thiophene rings may also contribute to the compound’s ability to intercalate with DNA or disrupt cell membranes.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Core

Several compounds share the benzenesulfonamide backbone but differ in substituents:

Compound Name Substituents Key Features Reference
4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l) Propargyl and furan-thiophene substituents Enhanced π-conjugation; potential for metal-catalyzed reactions
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)biphenyl-3-sulfonamide (76) Biphenyl and benzothiazole groups Improved binding to anthrax lethal factor (Ki = 0.8 µM)
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Oxadiazole and methoxyphenyl groups High thermal stability; fluorescence properties
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyridin-2-yl)benzenesulfonamide (8) Thiophene-acryloyl and pyridinyl substituents Anticancer activity (IC50 = 1.2 µM vs. HeLa cells)

Key Observations :

  • The introduction of heterocycles (e.g., oxadiazole, benzothiazole) enhances biological activity by improving target binding .
  • Electron-withdrawing groups (e.g., fluorine) increase metabolic stability, as seen in the 4-fluoro substitution in the target compound and compound 77 (Ki = 0.5 µM) .

Thiophene Modifications

The position and number of thiophene rings significantly influence properties:

Compound Name Thiophene Configuration Impact on Activity/Solubility Reference
Target Compound Thiophen-2-yl and thiophen-3-yl Steric hindrance may reduce solubility N/A
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) Single thiophen-2-yl Improved solubility due to furan-thiophene synergy
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(thiazol-5-yl)benzenesulfonamide (82) Thiophene fused with benzothiazole Enhanced π-stacking and enzyme inhibition

Key Observations :

  • Bis-thiophene systems (as in the target compound) may reduce solubility compared to mono-thiophene derivatives but increase rigidity and planarity .
  • Fusing thiophene with benzothiazole (compound 82) improves π-π interactions, critical for enzyme inhibition .

Spectral and Analytical Comparisons

NMR and IR Data

Spectral data for similar compounds provide insights into structural confirmation:

Compound Name ¹H NMR (δ, ppm) IR (ν, cm⁻¹) Reference
Target Compound Not reported Expected C=S stretch at ~1250 cm⁻¹ N/A
Hydrazinecarbothioamides [4–6] NH stretching at 3150–3319 cm⁻¹ C=O at 1663–1682 cm⁻¹
1,2,4-Triazoles [7–9] Absence of C=O; NH at 3278–3414 cm⁻¹ C=S at 1247–1255 cm⁻¹
Compound 76 Aromatic protons at δ 7.2–8.3 (d, J = 8 Hz) Sulfonamide S=O at 1160–1180 cm⁻¹

Key Observations :

  • The absence of C=O and presence of C=S in IR spectra confirm tautomeric forms in triazole derivatives .
  • Aromatic proton splitting patterns in NMR (e.g., compound 76) validate substitution positions .

Key Observations :

  • Structural analogs with fluorinated aryl groups (e.g., compound 77) show enhanced enzyme inhibition, supporting the relevance of the 4-fluoro substituent in the target compound .

Biological Activity

4-Fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of Thiophene Intermediates : Utilizing methods such as the Gewald reaction or Paal-Knorr synthesis.
  • Coupling Reactions : Employing palladium catalysts in Suzuki-Miyaura cross-coupling reactions to attach thiophene rings to the benzenesulfonamide backbone.
  • Final Assembly : Combining all components to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and furan moieties have shown enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range from 0.008 to 0.046 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors in microbial and viral pathways. For example, compounds with similar structures have been shown to inhibit lipoxygenases and cyclooxygenases, which play critical roles in inflammatory responses and disease progression .

Case Studies

  • Antibacterial Activity : A study demonstrated that a series of benzenesulfonamide derivatives exhibited potent activity against topoisomerase enzymes, crucial for bacterial DNA replication. Compounds in this series showed selectivity towards bacterial isoforms without affecting human topoisomerases .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of related compounds against human liver cell lines (HepG2), indicating low toxicity profiles while maintaining high antibacterial potency .

Data Tables

Compound NameStructureBiological ActivityMIC (μg/mL)References
This compoundStructureAntibacterial0.008 - 0.046
Related Compound AStructureAntiviralEC50 values ranging from 130 - 263 μM
Related Compound BStructureInhibits lipoxygenasesnM potency

Q & A

Basic Questions

Q. What synthetic routes are recommended for 4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide, and how do reaction conditions impact yield?

  • Answer : The synthesis typically involves sequential coupling of thiophene-derived amines with sulfonyl chloride intermediates. Key steps include:

Sulfonamide Core Formation : React 4-fluoro-2-methylbenzenesulfonyl chloride with a thiophene-substituted amine (e.g., (thiophen-2-yl)(thiophen-3-yl)methylamine) under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

  • Critical Conditions :
  • Temperature control (0–5°C during sulfonylation to minimize side reactions).
  • Use of anhydrous solvents to prevent hydrolysis of sulfonyl chloride.
  • Excess amine (1.2–1.5 equivalents) to drive the reaction to completion .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), benzenesulfonamide aromatic protons (δ 7.2–8.1 ppm), and methyl/fluorine groups. Overlapping signals may require 2D NMR (COSY, HSQC) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • FT-IR : Validate sulfonamide S=O stretches (1320–1350 cm⁻¹) and N–H bends (1540–1580 cm⁻¹) .

Q. What in vitro assays are used to evaluate anti-inflammatory potential?

  • Answer :

  • Cyclooxygenase (COX) Inhibition Assays : Measure IC₅₀ values against COX-1/COX-2 using fluorometric or colorimetric kits.
  • Cytokine Profiling (e.g., IL-6, TNF-α) : ELISA-based quantification in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in NMR-derived structural models?

  • Answer : X-ray crystallography provides precise bond lengths, angles, and conformation of the thiophene-benzenesulfonamide linkage. For example:

  • SHELX Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···O interactions between sulfonamide and thiophene) .
  • ORTEP Visualization : Generate thermal ellipsoid plots to identify disorder or rotational flexibility in the thiophene-methyl group .
  • Case Study : A related compound showed a 5° deviation in dihedral angles between NMR (solution state) and crystallographic (solid state) data, resolved via DFT optimization .

Q. What strategies address contradictory bioactivity data across studies?

  • Answer :

  • Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7), incubation times, and compound solubility (DMSO concentration ≤0.1%) .
  • Metabolite Interference Testing : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) that may skew results .
  • Table : Contradictory IC₅₀ values for COX-2 inhibition:
StudyIC₅₀ (µM)Assay Conditions
A0.12Human recombinant COX-2, 24h incubation
B1.8Murine macrophage lysate, 6h incubation

Q. How do substituents on the sulfonamide core modulate cyclooxygenase binding affinity?

  • Answer :

  • Fluorine vs. Trifluoromethoxy : Fluorine’s electronegativity enhances hydrogen bonding with COX-2 Arg120, while bulkier groups (e.g., CF₃O) may sterically hinder binding .
  • Thiophene Positioning : 2-Thiophene substitution improves hydrophobic interactions with COX-2 Tyr355 compared to 3-thiophene .
  • SAR Table :
SubstituentCOX-2 IC₅₀ (µM)LogP
4-Fluoro0.122.8
4-CF₃O0.453.5
4-NO₂2.11.9

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